molecular formula C13H16BrNO3 B12623244 ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920799-14-0

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B12623244
CAS No.: 920799-14-0
M. Wt: 314.17 g/mol
InChI Key: RNQIPTWUOMNHHS-GFCCVEGCSA-N
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Description

Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of (2S)-2-(4-bromophenyl)morpholine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

    Oxidation: Bromophenyl ketones or acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate
  • Ethyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate
  • Ethyl (2S)-2-(4-methylphenyl)morpholine-4-carboxylate

Uniqueness

Ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

920799-14-0

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-2-17-13(16)15-7-8-18-12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1

InChI Key

RNQIPTWUOMNHHS-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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